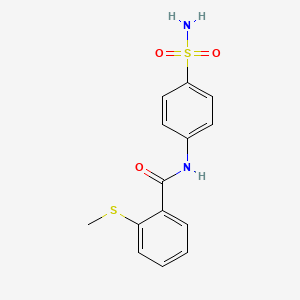

2-(methylthio)-N-(4-sulfamoylphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Methylthio)-N-(4-sulfamoylphenyl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a methylthio group and a sulfamoylphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(methylthio)-N-(4-sulfamoylphenyl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid derivatives with amines under dehydrating conditions.

Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents.

Attachment of the Sulfamoylphenyl Group: The sulfamoylphenyl group is typically introduced through sulfonation reactions, where a phenyl group is treated with sulfonating agents like chlorosulfonic acid, followed by amination to introduce the sulfonamide functionality.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

Substitution: Electrophilic reagents like nitric acid for nitration, halogens for halogenation, and sulfonating agents for sulfonation.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Nitro, halo, and sulfonyl derivatives.

Aplicaciones Científicas De Investigación

2-(Methylthio)-N-(4-sulfamoylphenyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antimicrobial agent.

Material Science: Used in the synthesis of advanced materials with specific electronic and optical properties.

Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mecanismo De Acción

The mechanism of action of 2-(methylthio)-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The methylthio group may enhance the compound’s lipophilicity, improving its cellular uptake and distribution.

Comparación Con Compuestos Similares

N-(4-sulfamoylphenyl)benzamide: Lacks the methylthio group, which may affect its biological activity and solubility.

2-(methylthio)benzamide: Lacks the sulfamoylphenyl group, which may reduce its specificity for certain biological targets.

Uniqueness: 2-(Methylthio)-N-(4-sulfamoylphenyl)benzamide is unique due to the presence of both the methylthio and sulfamoylphenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications and enhanced activity compared to its analogs.

Actividad Biológica

2-(Methylthio)-N-(4-sulfamoylphenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₃H₁₅N₃O₃S₂

- IUPAC Name : this compound

This compound features a benzamide backbone with a methylthio group and a sulfonamide moiety, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group is known for its role as an inhibitor of dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis, leading to bacteriostatic effects. This inhibition prevents bacterial cell division, making it a potential candidate for antibacterial therapies.

Biological Activity

Research has demonstrated various biological activities associated with this compound:

- Antibacterial Activity : The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. It has been shown to inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus.

- Anticancer Potential : Preliminary studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves the disruption of cellular signaling pathways that promote cell survival.

- Neuroleptic Activity : Some derivatives of benzamide compounds have shown promise in treating neuropsychiatric disorders by modulating dopaminergic pathways, suggesting potential applications for this compound in neuropharmacology.

Case Studies and Research Findings

A selection of studies highlights the biological activity and therapeutic potential of this compound:

- Antibacterial Studies : In vitro assays have demonstrated that the compound exhibits minimum inhibitory concentrations (MICs) comparable to established sulfonamide antibiotics, indicating its effectiveness as an antibacterial agent.

- Anticancer Activity : A study involving various cancer cell lines (e.g., MDA-MB-231, HCT116) revealed that the compound significantly reduced cell viability, suggesting it may act as a chemotherapeutic agent.

- Neuropharmacological Effects : Research into related benzamide derivatives has shown that modifications can enhance their binding affinity to dopamine receptors, providing insights into how this compound may function in neuroleptic treatments.

Data Tables

Propiedades

IUPAC Name |

2-methylsulfanyl-N-(4-sulfamoylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S2/c1-20-13-5-3-2-4-12(13)14(17)16-10-6-8-11(9-7-10)21(15,18)19/h2-9H,1H3,(H,16,17)(H2,15,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USIHKAOUTWIZQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.